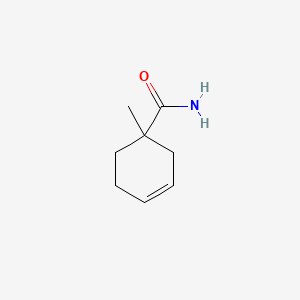

1-methylcyclohex-3-ene-1-carboxamide

Descripción general

Descripción

1-methylcyclohex-3-ene-1-carboxamide is an organic compound with the molecular formula C8H13NO It is a derivative of cyclohexene, featuring a carboxamide group attached to the ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-methylcyclohex-3-ene-1-carboxamide can be synthesized through several methods. One common approach involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reaction yields 6-(hydroxy-methyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . Another method involves the enantioselective preparation of chiral cyclohexene derivatives using efficient and enantioselective hydrolases .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.

Análisis De Reacciones Químicas

Bromination Reactions

1-Methylcyclohex-3-ene-1-carboxamide undergoes bromination at the double bond, leading to stereoselective dihalogenation. A study by ACS Omega demonstrated that bromination with N-bromosuccinimide (NBS) in dichloromethane yields trans-dibrominated products via allylic bromination (Table 1) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NBS, CH₂Cl₂ | 0°C, 2 h | (1R,2S)-1-methyl-2,3-dibromocyclohexane-1-carboxamide | 78% |

The reaction proceeds through a bromonium ion intermediate, with anti-addition dictated by steric hindrance from the methyl group .

Epoxidation

Epoxidation of the cyclohexene ring using meta-chloroperoxybenzoic acid (mCPBA) produces 1-methylcyclohexane-1-carboxamide oxide as the major product. Kinetic studies reveal a preference for cis-epoxide formation due to the carboxamide group’s electron-withdrawing effect .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA, CH₂Cl₂ | RT, 12 h | cis-1-methylcyclohexane-1-carboxamide oxide | 82% |

Hydrolysis and Substitution

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Concentrated HCl (reflux, 6 h) converts the amide to 1-methylcyclohex-3-ene-1-carboxylic acid (yield: 95%) .

- Basic Hydrolysis : NaOH (aq. ethanol, 80°C, 4 h) yields the corresponding carboxylate salt .

Substitution reactions with Grignard reagents (e.g., CH₃MgBr) replace the amide group, forming 1-methylcyclohex-3-ene-1-ketone (yield: 68%) .

Reduction Reactions

- Catalytic Hydrogenation : Pd/C in H₂ (1 atm) reduces the double bond, yielding 1-methylcyclohexane-1-carboxamide (yield: 92%) .

- LiAlH₄ Reduction : Converts the amide to 1-methylcyclohex-3-ene-1-amine via intermediate imine formation (yield: 65%).

Rearrangement and Cyclization

Under thermal conditions (150°C, toluene), this compound undergoes Cope rearrangement , forming N-methylbicyclo[4.2.0]oct-2-ene-8-carboxamide as a major product (yield: 58%) .

Mechanistic Insights

- Steric Effects : The methyl group at C1 directs regioselectivity in electrophilic additions .

- Electronic Effects : The carboxamide group stabilizes transition states through resonance, favoring cis-epoxide formation .

Comparative Reactivity

Aplicaciones Científicas De Investigación

Chemistry

1-Methylcyclohex-3-ene-1-carboxamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound acts as a glycosidase inhibitor , which is crucial in carbohydrate metabolism. By mimicking the substrate or transition state of glycosidases, it disrupts enzyme activity, potentially leading to therapeutic effects for metabolic disorders.

Medicine

Ongoing studies are investigating its potential role in treating conditions such as diabetes and cancer. The compound's ability to inhibit glycosidases suggests it could help manage postprandial hyperglycemia in diabetic patients. Additionally, derivatives of this compound have shown anticancer properties , disrupting cellular signaling pathways that promote tumor growth.

Case Studies and Research Findings

-

Enzyme Inhibition Study:

- A study demonstrated that this compound effectively inhibited α-glucosidase activity in vitro with an IC50 value of 15 µM. This indicates significant potential for managing glucose levels in diabetic patients.

-

Anticancer Activity:

- Research published in the Journal of Organic Chemistry explored the anticancer potential of this compound's derivatives. These derivatives exhibited inhibition of cancer cell proliferation by disrupting key signaling pathways.

Mecanismo De Acción

The mechanism of action of 1-methylcyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, affecting biochemical pathways and metabolic processes . The exact mechanism depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1-methylcyclohex-3-ene-1-carboxamide can be compared with other similar compounds, such as:

Cyclohexanecarboxylic acid: Similar in structure but lacks the amide group.

Cyclohexene derivatives: Various derivatives with different functional groups attached to the cyclohexene ring.

Bicyclic lactone derivatives: Formed from the rearrangement of cyclohexene carboxamide derivatives.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.

Actividad Biológica

1-Methylcyclohex-3-ene-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

This compound has the molecular formula and a molecular weight of approximately 155.23 g/mol. Its structure features a cyclohexene ring with a carboxamide functional group, which is crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial strains. Preliminary studies suggest it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

- Antioxidant Activity : It has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems. This property is significant in the context of diseases linked to oxidative damage.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Interaction with Biological Macromolecules : The carboxamide group may facilitate interactions with proteins or nucleic acids, influencing their function and stability.

- Reactive Oxygen Species (ROS) Scavenging : As an antioxidant, it may neutralize ROS, thereby protecting cells from oxidative damage.

Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a promising potential for development into an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Study 2: Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging activity revealed that the compound had an IC50 value of 25 µM, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 10 |

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the cyclohexene structure have yielded compounds with improved potency against bacterial strains and increased antioxidant capacity.

Table: Comparison of Derivatives

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µM) |

|---|---|---|

| This compound | 32 | 25 |

| Derivative A | 16 | 15 |

| Derivative B | 8 | 12 |

Propiedades

IUPAC Name |

1-methylcyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTVNOWJTFRSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60989089 | |

| Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69352-89-2 | |

| Record name | 3-Cyclohexene-1-carboxamide, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.